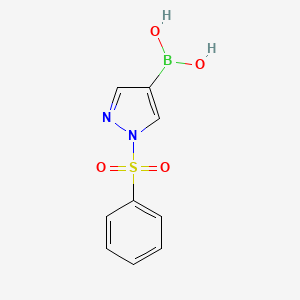
1-(Phenylsulfonyl)-1h-pyrazol-4-ylboronic acid
Übersicht
Beschreibung
1-(Phenylsulfonyl)-1h-pyrazol-4-ylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a boronic acid group attached to a pyrazole ring, which is further substituted with a phenylsulfonyl group. The presence of these functional groups makes it a versatile reagent in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki–Miyaura coupling.
Vorbereitungsmethoden
The synthesis of 1-(Phenylsulfonyl)-1h-pyrazol-4-ylboronic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced via sulfonylation, where the pyrazole ring reacts with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Boronic Acid Formation: The final step involves the introduction of the boronic acid group. This can be achieved through the reaction of the phenylsulfonyl-substituted pyrazole with a boronic acid derivative under suitable conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
1-(Phenylsulfonyl)-1h-pyrazol-4-ylboronic acid undergoes various types of chemical reactions, including:
Suzuki–Miyaura Coupling: This is a widely used reaction where the boronic acid group reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a carbon-carbon bond.
Oxidation and Reduction: The phenylsulfonyl group can undergo oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.
Substitution Reactions: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol. Major products formed from these reactions depend on the specific reactants and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(Phenylsulfonyl)-1h-pyrazol-4-ylboronic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is used in the production of advanced materials and fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(Phenylsulfonyl)-1h-pyrazol-4-ylboronic acid in chemical reactions involves the interaction of its functional groups with various reagents and catalysts. In the Suzuki–Miyaura coupling, for example, the boronic acid group undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The phenylsulfonyl group can also participate in various reactions, influencing the reactivity and selectivity of the compound.
Vergleich Mit ähnlichen Verbindungen
1-(Phenylsulfonyl)-1h-pyrazol-4-ylboronic acid can be compared with other boronic acid derivatives and sulfonyl-substituted pyrazoles:
Phenylboronic Acid: Lacks the pyrazole and sulfonyl groups, making it less versatile in certain reactions.
1-(Phenylsulfonyl)-1h-pyrazole: Lacks the boronic acid group, limiting its use in cross-coupling reactions.
Other Boronic Acids: Compounds such as 4-bromophenylboronic acid or 4-methoxyphenylboronic acid have different substituents, affecting their reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable reagent in various fields of research and industry.
Eigenschaften
IUPAC Name |
[1-(benzenesulfonyl)pyrazol-4-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BN2O4S/c13-10(14)8-6-11-12(7-8)17(15,16)9-4-2-1-3-5-9/h1-7,13-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMQYXNCYUQUJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1)S(=O)(=O)C2=CC=CC=C2)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-Dioxa-8-azaspiro[4.5]decane-7-carbonitrile](/img/structure/B3220600.png)

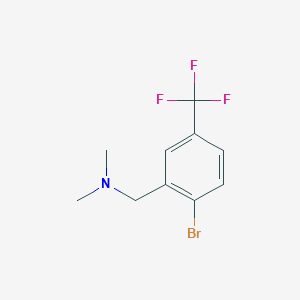
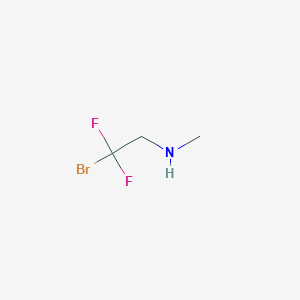
![5-[(Methylamino)methyl]pyridin-2-amine](/img/structure/B3220618.png)
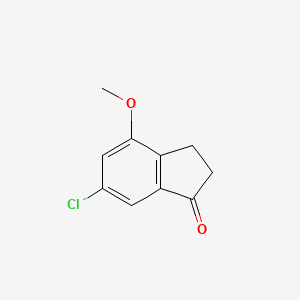
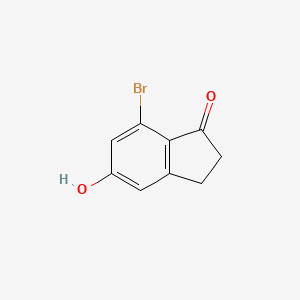
![2-[(2E,6E,10E,14E,18E)-3,7,11,15,19,23-hexamethyltetracosa-2,6,10,14,18,22-hexaenyl]benzene-1,4-diol](/img/structure/B3220624.png)
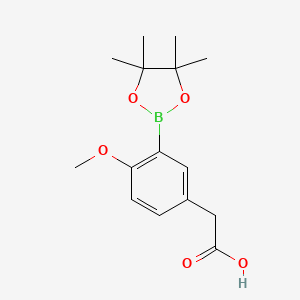
![N-[2-sulfanyl-1-(2H-tetrazol-5-yl)ethyl]acetamide](/img/structure/B3220649.png)
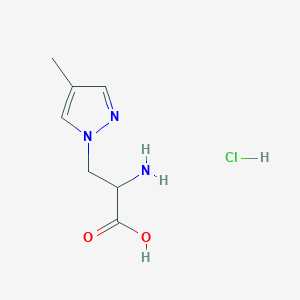

![N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B3220682.png)

